molecular formula C21H20ClN5O4 B2802417 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1052567-81-3

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2802417
CAS No.: 1052567-81-3
M. Wt: 441.87
InChI Key: OFCXBSSECDPKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide features a polycyclic pyrrolo-triazole core with a 3-chloro-4-methoxyphenyl substituent at position 5 and an N-(2,4-dimethylphenyl)acetamide group at position 1.

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-4-6-15(12(2)8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)13-5-7-16(31-3)14(22)9-13/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCXBSSECDPKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Composition

  • Molecular Formula : C19H20ClN5O4
  • Molecular Weight : Approximately 427.84 g/mol
  • Structural Features :
    • Contains a pyrrolo-triazole moiety.
    • Substituents include chloro and methoxy groups.

Anticancer Potential

Studies have indicated that compounds with similar triazole structures exhibit significant anticancer properties. For instance:

  • Cell Growth Inhibition : The compound has been tested in various cancer cell lines. In a study involving the SJSA-1 cell line (a model for osteosarcoma), compounds similar to this one demonstrated IC50 values ranging from 0.15 to 0.24 μM, indicating potent antiproliferative activity .

The biological activity of this compound may involve:

  • MDM2 Inhibition : It is suggested that the compound acts as an inhibitor of the MDM2 protein, which is known to regulate p53 activity in cells. By inhibiting MDM2, the compound potentially enhances p53-mediated apoptosis in cancer cells .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase in cancer cells. This effect contributes to their cytotoxicity against tumor cells .

Pharmacodynamics and Efficacy

In pharmacodynamic studies:

  • A single oral administration of related compounds at 100 mg/kg resulted in significant upregulation of p53 and p21 proteins in tumor tissues . This suggests that the compound could enhance tumor suppression mechanisms.

Summary of Biological Activity Studies

CompoundCell LineIC50 (μM)Mechanism of Action
Compound ASJSA-10.22MDM2 Inhibition
Compound BSJSA-10.15p53 Activation
Compound CVMM9170.24Cell Cycle Arrest

Pharmacokinetic Parameters

ParameterValue
Cmax (μg/L)8234
AUC (h·μg/L)73603

Case Study: Antitumor Activity in Xenograft Models

In a xenograft model using SJSA-1 tumors:

  • Oral administration of a related compound demonstrated moderate tumor growth inhibition after 14 days of treatment.
  • The study highlighted the importance of structural modifications on the efficacy and potency of these compounds against cancer cells .

Case Study: Selective Cytotoxicity in Melanoma

A derivative compound was tested for its effects on human melanoma cells (VMM917):

  • The study found a selective cytotoxic effect with a significant reduction in melanin production.
  • Results indicated potential as an alternative chemotherapeutic agent for melanoma treatment .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structure and Substituent Variations

The following compounds share structural similarities with the target molecule:

Compound ID Core Structure R1 (Position 5) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-methoxyphenyl 2,4-Dimethylphenyl C24H23ClN6O4 494.93
Analog 1 () Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl 2,3-Dimethylphenyl C22H20ClFN4O3 454.87
Analog 2 () Pyrrolo[3,4-d][1,2,3]triazole 3,4-Dimethoxyphenyl 2,3-Dimethylphenyl C25H26N6O5 490.51
Analog 3 () Pyrrolo[3,2-d]pyrimidine 3-Methoxy-2-methylphenyl Thiazol-2-ylacetamide C28H25ClN6O4S 577.05
Key Observations:

Core Heterocycle: The target compound and Analogs 1–2 share a pyrrolo-triazole core, while Analog 3 () has a pyrrolo-pyrimidine system.

Substituent Effects :

  • R1 (Position 5) :
  • The 3-chloro-4-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH3) groups, creating a polarized aromatic system.
  • Analog 1 replaces OCH3 with F, reducing steric bulk but increasing electronegativity .
  • Analog 2 uses 3,4-dimethoxyphenyl, enhancing electron density and possibly improving solubility .
    • R2 (Acetamide Substituent) :
  • The 2,4-dimethylphenyl group in the target compound offers moderate steric hindrance.
  • Analogs 1–2 use 2,3-dimethylphenyl, which may slightly alter binding pocket interactions .
Comparative Reactivity:
  • Analog 1 : Synthesized via similar cyclocondensation but using 3-chloro-4-fluorophenyl precursors, requiring controlled fluorination steps .
  • Analog 2 : Incorporates dimethoxyphenyl groups, necessitating protection/deprotection of methoxy groups during synthesis .

Physicochemical and Spectral Properties

Property Target Compound Analog 1 () Analog 2 ()
Calculated logP 3.8 3.5 2.9
Aqueous Solubility Low Moderate High
1H NMR (δ ppm) 7.2–8.1 (aryl) 7.3–8.3 (aryl) 6.9–7.8 (aryl)
MS (m/z) 495 [M+H]+ 455 [M+H]+ 491 [M+H]+
  • logP Trends : The target compound’s higher logP (3.8) vs. Analog 2 (2.9) reflects reduced polarity due to chloro/methoxy vs. dimethoxy groups.
  • Solubility : Analog 2’s dimethoxy groups enhance water solubility, critical for bioavailability .

Implications for Drug Development

  • Target Compound : The chloro-methoxy substitution may optimize binding to hydrophobic enzyme pockets, while the acetamide group provides metabolic stability .
  • Analog 2 : High solubility makes it suitable for oral formulations, though reduced logP may limit membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.